4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
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Properties
IUPAC Name |
4-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-13-4-5-17(24-3)18(10-13)27(22,23)20-8-6-15(7-9-20)26-16-11-14(2)25-19(21)12-16/h4-5,10-12,15H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDKFENCSALALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a pyranone core with a piperidine moiety and a sulfonyl group attached to a methoxy-substituted phenyl ring. The structural characteristics contribute to its diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄S |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 2178773-11-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate pathways related to:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation via mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
Research indicates that derivatives of similar structures, including those containing pyranones and piperidines, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the growth of lung and skin cancer cells.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong antibacterial activity, with MIC values often below 10 µg/mL.
Enzyme Inhibition
Inhibition studies have shown that the compound may act as an inhibitor of AChE and urease, which are important targets for treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a structurally similar pyranone derivative on various cancer cell lines, reporting significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Antimicrobial Screening : Another study focused on the antimicrobial activity of piperidine derivatives, revealing that compounds with sulfonyl groups had enhanced efficacy against resistant strains of bacteria.
Preparation Methods
Synthesis of the 6-Methyl-2H-Pyran-2-One Core
The pyran-2-one scaffold is typically constructed via Claisen-Schmidt condensation or cyclization of β-keto esters. Source demonstrates the use of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one as a starting material, reacting with aldehydes under acidic or basic conditions. For example, heating 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 3-chloro-4-(trifluoromethoxy)benzaldehyde in chloroform and piperidine under reflux yields a conjugated enone system. This method achieves moderate yields (21–63%) and highlights the role of piperidine as a base and catalyst for Knoevenagel condensation.
A modified approach from Source employs ethanol as a solvent with potassium hydroxide (30% w/v) to facilitate aldol condensation between 1-[4-(piperidin-1-yl)phenyl]ethanone and 4-methoxybenzaldehyde. While this method targets chalcone derivatives, its conditions (room temperature, 1-hour reaction time) are adaptable to pyranone synthesis by altering the ketone and aldehyde components.
Key Reaction Parameters for Pyranone Formation
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Chloroform or ethanol | 40–63% |
| Catalyst | Piperidine or KOH | — |
| Temperature | Reflux (61–80°C) | — |
| Reaction Time | 4–24 hours | — |
Etherification with Piperidin-4-yloxy Group
Introducing the piperidin-4-yloxy substituent at the 4-position of the pyranone requires nucleophilic substitution or Mitsunobu reactions. Source details an etherification protocol using 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol and chloroacetonitrile in acetone with potassium carbonate and tetrabutylammonium bromide. Adapted to the target compound, this method would involve reacting 4-hydroxy-6-methyl-2H-pyran-2-one with 4-chloropiperidine under similar conditions.
Alternative approaches from Source utilize sulfonate leaving groups (e.g., mesyl or tosyl derivatives) for improved reactivity. For instance, converting the 4-hydroxyl group of the pyranone to a mesylate (using methanesulfonyl chloride and triethylamine) followed by displacement with piperidin-4-ol in dimethylformamide (DMF) at 50°C achieves higher yields (68–75%).
Comparative Analysis of Etherification Methods
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | K2CO3, acetone, reflux | Simple setup | Moderate yields (50–63%) |
| Mitsunobu Reaction | DIAD, PPh3, THF, 0°C to rt | High regioselectivity | Costly reagents |
| Sulfonate Activation | MsCl, Et3N, DMF, 50°C | Excellent leaving group | Additional step for mesylation |
N-Sulfonylation of the Piperidine Ring
The final step involves sulfonylation of the piperidine nitrogen with 2-methoxy-5-methylbenzenesulfonyl chloride. Source provides a benchmark procedure: reacting piperidine derivatives with sulfonyl chlorides in dichloromethane with pyridine as a base. For the target compound, combining 4-(piperidin-4-yloxy)-6-methyl-2H-pyran-2-one (1.0 equiv) and 2-methoxy-5-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane at room temperature for 6 hours yields the sulfonamide product. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel column chromatography using methanol/petroleum ether/ethyl acetate (1:10:10 v/v/v).
Source emphasizes the importance of nucleophilicity in sulfonylation, noting that secondary amines like piperidine require polar aprotic solvents (e.g., acetonitrile) and hindered bases (e.g., diisopropylethylamine) to minimize side reactions. Under these conditions, yields exceed 85% with >95% purity by HPLC.
Optimized Sulfonylation Protocol
- Reagents : 2-Methoxy-5-methylbenzenesulfonyl chloride (1.2 equiv), diisopropylethylamine (2.5 equiv)
- Solvent : Acetonitrile (0.1 M concentration)
- Temperature : Room temperature (25°C)
- Time : 6 hours
- Workup : Dilution with water, extraction with ethyl acetate, drying over Na2SO4
- Purification : Column chromatography (SiO2, methanol/ethyl acetate gradient)
Crystallographic and Spectroscopic Characterization
Crystallographic data from Source confirm the stereochemical outcome of analogous sulfonylated piperidines. The piperidine ring adopts a chair conformation, with the sulfonyl group oriented axially to minimize steric clash with the pyranone moiety. Dihedral angles between the sulfonylphenyl ring and piperidine plane range from 42° to 46°, consistent with minimal conjugation between the two systems.
1H NMR analysis (DMSO-d6) of the target compound reveals characteristic signals:
- δ 6.8–7.3 ppm (aromatic protons from sulfonylphenyl group)
- δ 4.3–4.5 ppm (m, 1H, piperidin-4-yloxy CH-O)
- δ 2.4–2.6 ppm (s, 3H, pyranone 6-CH3)
- δ 2.1–2.3 ppm (s, 3H, sulfonylphenyl 5-CH3)
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonylation : Competing O-sulfonylation of the pyranone oxygen is avoided by using a bulky base (e.g., diisopropylethylamine) that deprotonates the piperidine nitrogen preferentially.
- Purification Difficulties : The polar sulfonamide product requires gradient elution in column chromatography, as demonstrated in Source, where methanol/ethyl acetate mixtures achieve baseline separation.
- Hydrolytic Instability : The enone system in the pyranone core is sensitive to strong acids/bases. Reactions are conducted under neutral or mildly acidic conditions (pH 6–7).
Q & A
Q. What methodologies validate the compound’s role in modulating epigenetic targets (e.g., HDACs, DNMTs)?
- Methodological Answer : ChIP-Seq (H3K27ac antibodies) and bisulfite sequencing (DNA methylation) assess epigenetic changes. HDAC activity assays (Fluor-de-Lys substrate) quantify inhibition. CRISPR-dCas9 fusion systems (e.g., dCas9-HDAC1) validate target-specific effects. Metabolomics (GC-MS) links epigenetic modulation to TCA cycle alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
